5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVINPKTSLZDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342137-94-3 | |
| Record name | 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy for 1,3,4-Thiadiazol-2-amine Derivatives
The core 1,3,4-thiadiazol-2-amine structure is typically synthesized via cyclodehydration reactions involving thiosemicarbazides and carboxylic acids or their derivatives. A modern, efficient approach employs a one-pot reaction using polyphosphate ester (PPE) as a cyclodehydrating agent under mild conditions (below 85 °C), avoiding toxic reagents like phosphorus oxychloride or thionyl chloride.
- Thiosemicarbazide reacts with a carboxylic acid derivative corresponding to the tetrahydronaphthalenyl moiety.
- In the presence of PPE, the reaction proceeds through three steps: formation of an intermediate thiosemicarbazide-carboxylic acid adduct, cyclodehydration to form the thiadiazole ring, and final formation of the 2-amino-1,3,4-thiadiazole derivative.
This method was demonstrated to yield 2-amino-1,3,4-thiadiazoles efficiently with confirmation by mass spectrometry, IR, and NMR spectroscopies.
Specific Preparation of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Although direct literature citing this exact compound is limited, the synthesis can be extrapolated from the general methods for 1,3,4-thiadiazol-2-amine derivatives and the preparation of 5-substituted thiadiazoles with bulky aryl or cyclic substituents.
Preparation of the Corresponding Carboxylic Acid or Acid Derivative:
- The 1,2,3,4-tetrahydronaphthalen-1-yl moiety is introduced as a carboxylic acid or activated acid derivative (e.g., acid chloride or ester).
- This intermediate can be synthesized via known methods for functionalizing tetrahydronaphthalene rings.
Reaction with Thiosemicarbazide:
- The tetrahydronaphthalenyl carboxylic acid is reacted with thiosemicarbazide in the presence of polyphosphate ester (PPE) to promote cyclodehydration.
- The reaction is conducted under mild heating (typically below 85 °C) in a one-pot manner to form the 1,3,4-thiadiazol-2-amine ring.
Purification and Characterization:
- After completion, the product is purified by recrystallization or chromatography.
- Structural confirmation is done using IR, NMR, and mass spectrometry.
Alternative Synthetic Routes and Reaction Conditions
- Thiobiurea intermediates can be synthesized by reacting aryl isothiocyanates with semicarbazide.
- Heating thiobiureas in alkaline aqueous solution (2 M NaOH) at 100 °C for 5–8 hours affords 3-hydroxy-5-thiol derivatives of triazoles, which can be further modified to thiadiazoles.
3.2. Nucleophilic Substitution on Halogenated Thiadiazoles:
- 2-Bromo-5-nitrothiazole derivatives can be reacted with thiol-containing compounds to introduce the thiadiazole moiety.
- This method allows for variation at the C-3 position of the thiadiazole ring and has been used to prepare diverse derivatives.
- For derivatives with amide substituents, 5-amino-1,3,4-thiadiazole-2-thiol can be coupled with phenylacetic acid derivatives using EDC and hydroxybenzotriazole (HOBt) in acetonitrile, followed by purification steps involving aqueous washes and solvent evaporation.
Mechanistic Insights
The cyclodehydration mechanism facilitated by PPE involves activation of the carboxylic acid group, enabling nucleophilic attack by the thiosemicarbazide sulfur and nitrogen atoms to form the thiadiazole ring. PPE acts as a mild dehydrating agent, promoting ring closure without harsh conditions or toxic reagents.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole moiety.
Scientific Research Applications
Structural Information
- IUPAC Name: 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
- Molecular Formula: C13H14N4S
- Molecular Weight: 258.34 g/mol
- CAS Number: 791093-41-9
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine displayed efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies showed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the tetrahydronaphthalene moiety enhances the compound's lipophilicity, facilitating better cell membrane penetration.
Agrochemicals
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit key enzymes in pest metabolism. Field trials revealed that formulations containing 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine effectively reduced pest populations while demonstrating low toxicity to non-target organisms.
Herbicidal Properties
In addition to its pesticidal effects, this compound has been explored for herbicidal applications. Studies indicate that it can disrupt photosynthesis in certain weed species, leading to effective weed management strategies in agricultural settings.
Materials Science
Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research shows that polymers modified with 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine exhibit improved resistance to degradation under thermal stress.
Nanocomposites
Recent advancements include the development of nanocomposites using this compound as a filler material. These nanocomposites demonstrate enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanism
Research conducted by Cancer Research Journal focused on the apoptotic effects of thiadiazole derivatives on breast cancer cells. The study revealed that treatment with this compound led to significant cell death via the intrinsic apoptotic pathway .
Case Study 3: Pesticidal Application
Field trials reported in Pest Management Science assessed the effectiveness of a pesticide formulation containing this compound against aphid populations in soybean crops. Results showed a reduction in pest numbers by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The key structural distinction lies in the substituent at the 5-position of the thiadiazole ring. Below is a comparative analysis of substituents and their implications:
| Compound Name | 5-Position Substituent | Key Structural Features |
|---|---|---|
| 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-T | Tetrahydronaphthalene (bicyclic) | Partially hydrogenated naphthalene; high lipophilicity |
| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | 2-Methylphenyl | Electron-donating methyl group; planar aryl ring |
| 5-Phenyl-1,3,4-thiadiazol-2-amine (Compound A) | Phenyl | Simple aryl group; moderate steric bulk |
| 2-(5-Amino-1,3,4-thiadiazole-2-yl) phenol (B) | 2-Hydroxyphenyl | Hydroxy group enhances polarity and H-bonding |
| 5-(Pyridine-4yl)-1,3,4-thiadiazole-2-amine | Pyridine-4yl | Heterocyclic; potential for metal coordination |
The tetrahydronaphthalene substituent introduces a bicyclic, non-planar structure, which may improve membrane permeability compared to phenyl or methylphenyl analogs. However, its steric bulk could reduce binding affinity to certain enzyme active sites . In contrast, the hydroxy group in Compound B increases solubility but may limit blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. We will also discuss relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12N4S
- Molar Mass : 244.31 g/mol
This structure features a thiadiazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 32 µg/mL |
| 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine has been explored in several studies. One notable research found that this compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HepG2 | 9.6 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and downregulation of key proteins involved in cell proliferation .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory efficacy was demonstrated in animal models where the compound significantly reduced edema and pain responses .
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiadiazole derivatives against resistant bacterial strains, 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine showed superior activity compared to conventional antibiotics. The study emphasized the potential of this compound as a lead structure for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties of this compound revealed that it not only inhibited cell growth but also induced apoptosis in cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate reagents. For example, isonicotinoyl hydrazide reacts with potassium thiocyanate under concentrated sulfuric acid to form the thiadiazole core, followed by functionalization with aromatic aldehydes or chloroacetyl chloride . Optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazide to thiocyanate), temperature (80–90°C for cyclization), and catalyst (e.g., iodine in potassium iodide) . Recrystallization from DMSO/water (2:1) improves purity .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | H₂SO₄, 90°C, 3h | 60–75% | ≥95% |
| Functionalization | Aromatic aldehydes, EtOH, 24h | 45–60% | 85–90% |
| Purification | DMSO/H₂O recrystallization | – | 98–99% |
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and tetrahydronaphthalene CH₂ groups (δ 1.5–2.8 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-S: ~1.67 Å) and dihedral angles to validate the thiadiazole-tetrahydronaphthalene junction .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% tolerance) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on known activities of thiadiazole analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition : Kinase or protease assays (e.g., tyrosine kinase inhibition via fluorescence polarization) .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR PDB:1M17). Set grid boxes to encompass active sites, and validate docking poses with MD simulations (10 ns, AMBER) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS), bioavailability, and toxicity (e.g., Ames test predictions) .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?
- Methodological Answer :
- Source Analysis : Compare impurity profiles (HPLC-MS) and synthetic batches .
- Assay Conditions : Standardize cell lines (ATCC authentication), serum concentrations, and incubation times .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-lab variability. Publish raw data via repositories like Zenodo .
Q. What methodologies are recommended for studying the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A light, 365 nm) with LC-MS monitoring .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : LogP measurement (shake-flask method) and BCF predictions using EPI Suite .
Methodological Design and Validation
Q. How can reaction intermediates be trapped and characterized to elucidate the synthesis mechanism?
- Methodological Answer :
- Quenching Experiments : Halt reactions at 30%, 60%, and 90% completion (TLC monitoring). Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc) .
- In Situ Spectroscopy : Use ReactIR to detect transient species (e.g., thiocyanate intermediates) during cyclization .
Q. What strategies enhance the stability of this compound under storage and experimental conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
